(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile
Description
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is a chiral nitrile derivative featuring a stereogenic carbon center at the 3-position, substituted with an amino group and a 3-bromo-5-chlorophenyl moiety. The bromine and chlorine substituents on the aromatic ring contribute to its distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. Its molecular formula is C₉H₈BrClN₂, with a molecular weight of 282.53 g/mol. The stereochemistry (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-5-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m1/s1 |
InChI Key |
KSPGOUDCTGGLLH-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Br)[C@@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-5-chlorobenzaldehyde with an appropriate amine and a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine in the analog. This enhances membrane permeability but may reduce aqueous solubility.
Substitution Patterns : The meta-bromo and para-chloro arrangement in the target compound creates a distinct electronic environment compared to the para-chloro and meta-fluoro configuration in the analog. Fluorine’s electronegativity may strengthen hydrogen bonding in the analog, whereas bromine’s polarizability could favor π-π stacking interactions.
This contrasts with the target compound, which may offer advantages in stability or application scope.
Research Findings
- Synthetic Utility : Both compounds serve as intermediates for chiral amines or heterocycles. The bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine in the analog is less reactive in such transformations.
- Biological Relevance : Bromine’s larger atomic radius may improve binding affinity to hydrophobic pockets in target proteins, while fluorine’s small size and electronegativity could optimize metabolic stability in the analog.
Limitations and Gaps
- No solubility or stability data are available for either compound in public domains.
Biological Activity
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group, is being investigated for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C10H9BrClN
- Molecular Weight : 256.54 g/mol
- Structure : The presence of the amino group allows for hydrogen bonding, while the halogen substituents (bromo and chloro) can influence the compound's reactivity and binding affinity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The halogen atoms enhance the compound's lipophilicity and may facilitate stronger interactions with proteins or enzymes due to halogen bonding effects. Preliminary studies suggest that this compound may act as an enzyme inhibitor or receptor modulator, potentially affecting various signaling pathways in cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Initial investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial activity of structurally related compounds reported significant inhibition of bacterial growth, particularly against Staphylococcus aureus. The presence of halogen substituents was found to enhance activity due to increased membrane permeability. -
Cancer Cell Proliferation :
In vitro studies on human breast cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. -
Enzyme Interaction Studies :
High-throughput screening assays have identified this compound as a candidate for further development as an enzyme inhibitor. Specific assays indicated a dose-dependent inhibition of key metabolic enzymes, suggesting potential applications in treating metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
